
Phosphine, (2-methoxyethyl)bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- is an organophosphorus compound with the molecular formula C10H23O2P. It is a phosphine derivative where the phosphorus atom is bonded to two isopropyl groups and one 2-methoxyethyl group. This compound is known for its applications in various chemical reactions, particularly in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- can be synthesized through the reaction of diisopropylphosphine with 2-methoxyethanol under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of diisopropylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate heat.
Industrial Production Methods
In an industrial setting, the production of phosphine, (2-methoxyethyl)bis(1-methylethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biological systems as a probe or reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphine, (2-methoxyethyl)bis(1-methylethyl)- involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical transformations. The compound’s molecular targets include transition metals, and its pathways involve the formation of metal-phosphine bonds that enhance the reactivity and selectivity of catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphine, (2-methoxyphenyl)bis(1-methylethyl)
- Phosphine, bis(2-methoxyethyl)
- Phosphine, (2-methoxyethyl)bis(2-methoxyphenyl)
Uniqueness
Phosphine, (2-methoxyethyl)bis(1-methylethyl)- is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
Propriétés
Numéro CAS |
132280-90-1 |
|---|---|
Formule moléculaire |
C9H21OP |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-methoxyethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C9H21OP/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
HKFGMVDZZARHGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CCOC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


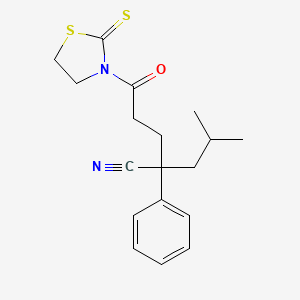

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
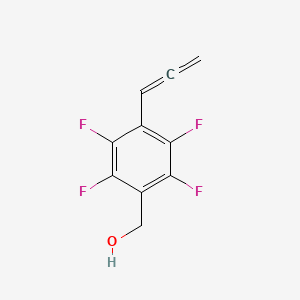
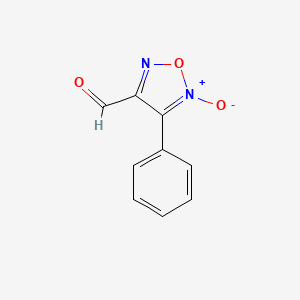
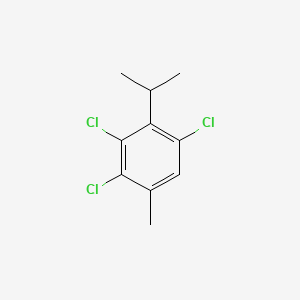
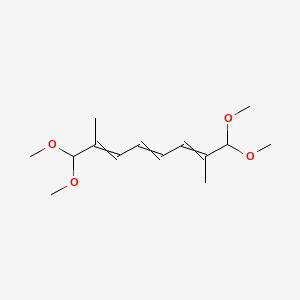

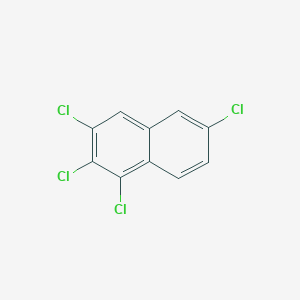
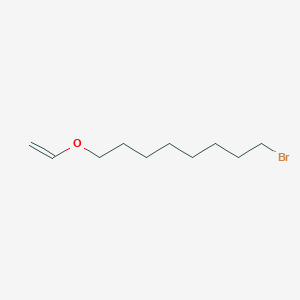
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)

